molecular formula C17H15N3O4S B4185642 2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE

2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE

Cat. No.: B4185642
M. Wt: 357.4 g/mol
InChI Key: TUTFKQIOTHPXAR-UHFFFAOYSA-N
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Description

2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features two benzyl groups, one substituted with a methoxy group and the other with a nitro group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the benzyl groups: The benzyl groups can be introduced through nucleophilic substitution reactions. For instance, 4-methoxybenzyl chloride and 4-nitrobenzyl chloride can be reacted with the oxadiazole ring in the presence of a base to form the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the methoxy or nitro groups can be replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential biological activity could be harnessed for therapeutic purposes, such as in the treatment of diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE exerts its effects depends on its interactions with molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing the compound’s activity. The oxadiazole ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE include other oxadiazole derivatives with different substituents on the benzyl groups. For example:

    2-(4-methoxybenzyl)-5-[(4-chlorobenzyl)thio]-1,3,4-oxadiazole: This compound has a chlorine atom instead of a nitro group, which can affect its reactivity and biological activity.

    2-(4-methoxybenzyl)-5-[(4-methylbenzyl)thio]-1,3,4-oxadiazole: The presence of a methyl group instead of a nitro group can also influence the compound’s properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-15-8-4-12(5-9-15)10-16-18-19-17(24-16)25-11-13-2-6-14(7-3-13)20(21)22/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTFKQIOTHPXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
Reactant of Route 2
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2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
Reactant of Route 3
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2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE

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